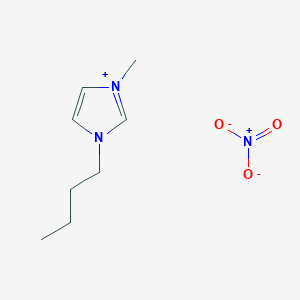

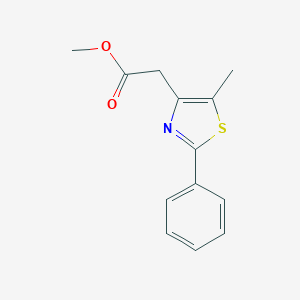

2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another approach involved the condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(4-aminophenyl)benzothiazole with different aromatic aldehydes in methanol under refluxing conditions gave the corresponding 2-substituted benzimidazole-based Schiff bases .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, these polyimides are endowed with a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C . They exhibit a strong tensile strength of 123–233 MPa, and a tensile moduli of 2.66–12.84 GPa without post stretching .Mechanism of Action

While the exact mechanism of action for “2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid” is not specified, similar compounds have shown antimicrobial activity. The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

Safety and Hazards

Future Directions

The future directions for “2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications in various fields. For instance, the development of novel electrochromic materials and the synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides are areas of ongoing research.

Properties

IUPAC Name |

2-(4-aminophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXOZAZNUAHPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354491 |

Source

|

| Record name | 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190121-99-4 |

Source

|

| Record name | 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)

![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)